1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide 1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171390-10-5
VCID: VC6826290
InChI: InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20)
SMILES: CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F
Molecular Formula: C14H13FN4OS
Molecular Weight: 304.34

1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1171390-10-5

Cat. No.: VC6826290

Molecular Formula: C14H13FN4OS

Molecular Weight: 304.34

* For research use only. Not for human or veterinary use.

1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide - 1171390-10-5

Specification

CAS No. 1171390-10-5
Molecular Formula C14H13FN4OS
Molecular Weight 304.34
IUPAC Name 2-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20)
Standard InChI Key WWSOYPNRIYPJFA-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by an ethyl group and at the 3-position by a methyl group.

  • 4-Fluorobenzo[d]thiazole: A bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur), with a fluorine atom at the 4-position.

  • Carboxamide Linkage: A carbonyl group bridges the pyrazole and benzothiazole moieties, forming an amide bond with the thiazole nitrogen.

This configuration is represented by the SMILES string CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F, which highlights the ethyl-pyrazole (CCN1C), methyl substituent (C=C(=N1)C), and fluorobenzothiazole (NC3=C(C=CC=C3S2)F).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₃FN₄OS
Molecular Weight304.34 g/mol
IUPAC Name2-Ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide
CAS Number1171390-10-5
PubChem CID42111326

Spectroscopic Characterization

Although experimental data for this specific compound are unavailable, analogous benzothiazole-pyrazole hybrids are typically characterized using:

  • NMR Spectroscopy: To confirm substituent positions and ring connectivity. For example, the fluorine atom would produce a distinct signal in ¹⁹F-NMR.

  • Mass Spectrometry: To verify molecular weight via techniques like ESI-MS, where the molecular ion peak would appear near m/z 304.

  • X-Ray Crystallography: Used for related compounds to resolve bond lengths and angles, as seen in ethyl 2-(2-(2-(4-chlorophenyl) derivatives .

Synthesis and Derivative Formation

Hypothesized Synthetic Routes

While no explicit synthesis is documented for 1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide, its structure suggests a multi-step approach:

  • Benzothiazole Formation:

    • Condensation of 2-aminothiophenol with 4-fluoro-2-nitrobenzoic acid, followed by reduction and cyclization to yield 4-fluorobenzo[d]thiazole.

  • Pyrazole Carboxamide Synthesis:

    • Reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with ethylamine to form the 1-ethyl-3-methylpyrazole intermediate.

    • Carboxyl activation (e.g., using thionyl chloride) to generate the acyl chloride, which is then coupled with 4-fluorobenzo[d]thiazol-2-amine via nucleophilic acyl substitution .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
12-Aminothiophenol, HNO₃, H₂SO₄Nitro group introduction
2Fe/HCl, CyclizationBenzothiazole ring formation
3Ethylamine, DMF, 80°CPyrazole N-alkylation
4SOCl₂, PyridineCarboxyl activation
54-Fluorobenzo[d]thiazol-2-amine, DCMAmide bond formation

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct nitrogen on the benzothiazole ring.

  • Fluorine Stability: Avoiding defluorination under acidic or basic conditions during coupling reactions .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structure aligns with known modulators of:

  • Cyclooxygenase-2 (COX-2): Pyrazole carboxamides inhibit prostaglandin synthesis, suggesting anti-inflammatory potential.

  • Kinase Enzymes: Fluorinated benzothiazoles often target EGFR or VEGFR in cancer therapy .

  • Bacterial DNA Gyrase: Thiazole-containing compounds disrupt DNA replication in microbes.

Comparative Analysis with Analogues

  • Anti-Inflammatory Activity: Pyrazole derivatives like celecoxib (IC₅₀ = 40 nM for COX-2) share structural similarities, implying possible COX-2 inhibition.

  • Anticancer Potential: Fluorobenzothiazoles such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (GW610) show nanomolar potency against breast cancer cell lines .

Table 3: Biological Activities of Structural Analogues

Compound ClassTargetActivity (IC₅₀)Citation
Pyrazole carboxamidesCOX-240 nM – 1 μM
FluorobenzothiazolesEGFR5–50 nM
Thiazole-amidesDNA Gyrase2–10 μg/mL

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Replace toxic solvents (e.g., DCM) with ionic liquids or water-based systems.

  • Catalysis: Employ Pd-catalyzed cross-coupling for regioselective benzothiazole functionalization .

Biological Screening

  • In Vitro Assays: Prioritize cytotoxicity screening against MCF-7 (breast) and A549 (lung) cancer lines.

  • Molecular Docking: Model interactions with COX-2 (PDB ID: 5KIR) to predict binding affinity.

Structural Modifications

  • Fluorine Replacement: Test Cl, Br, or CF₃ substituents to enhance lipophilicity and target binding.

  • Pyrazole Expansion: Introduce sulfonamide groups at the 3-methyl position to improve solubility .

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